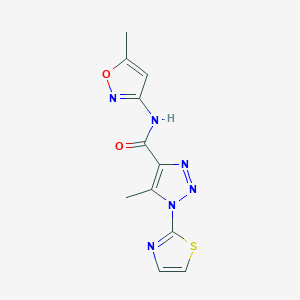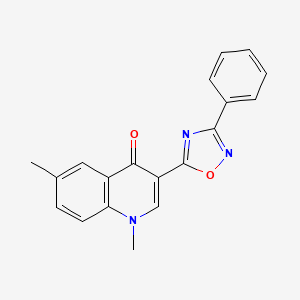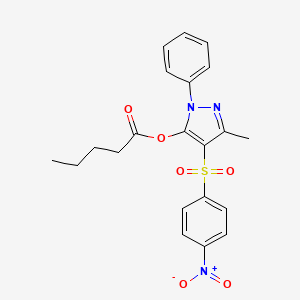![molecular formula C21H19ClN4OS B6486936 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869344-45-6](/img/structure/B6486936.png)
5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,4-triazole, a 1,3-thiazole, and a tetrahydroisoquinoline. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The compound’s structure can be confirmed using spectroscopic techniques like IR and NMR . For example, the presence of the 1,2,4-triazole ring can be confirmed by two singlet peaks in the 1H-NMR spectrum .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol”, also known as “F1866-0593”, focusing on six unique applications:
Antiviral Applications
F1866-0593 has shown potential as an antiviral agent. Compounds containing the triazole moiety, like F1866-0593, have been studied for their ability to inhibit viral replication. These compounds can interfere with viral enzymes or proteins essential for the virus’s life cycle, making them promising candidates for treating viral infections .
Antimicrobial Applications
The compound’s structure includes a triazole ring, which is known for its antimicrobial properties. F1866-0593 can be effective against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anticancer Applications
Research has indicated that triazole derivatives, including F1866-0593, exhibit significant anticancer activity. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. F1866-0593 could be explored further for its potential to treat various types of cancer .
Anti-inflammatory Applications
F1866-0593 may also have anti-inflammatory properties. Compounds with triazole rings have been studied for their ability to reduce inflammation by inhibiting specific enzymes and pathways involved in the inflammatory response. This makes F1866-0593 a potential candidate for treating inflammatory diseases .
Neuroprotective Applications
The compound’s structure suggests it could have neuroprotective effects. Triazole derivatives have been investigated for their ability to protect neurons from damage and support neural health. F1866-0593 could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Applications
F1866-0593 might also serve as an antioxidant. Compounds with triazole moieties have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This property could make F1866-0593 useful in preventing or managing conditions related to oxidative damage .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(16-8-4-5-9-17(16)22)25-11-10-14-6-2-3-7-15(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNXPGDEMBUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486854.png)
![5-[(4-ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486857.png)

![2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6486866.png)
![ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate](/img/structure/B6486881.png)
![5-[(3,4-difluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486901.png)
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)

![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![1-ethyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6486943.png)
![1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486944.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6486969.png)